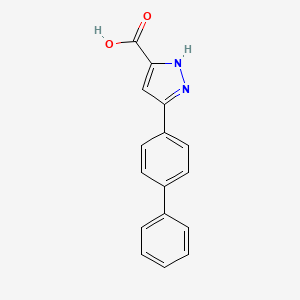

5-联苯-4-基-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. The papers provided discuss various pyrazole derivatives, their synthesis, structural analysis, and potential applications, particularly as angiotensin II receptor antagonists, which are important in the treatment of hypertension .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product . Similarly, the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved a cyclocondensation reaction followed by further functionalization reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using XRD and compared with DFT calculations . The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization to introduce different substituents that can modulate their biological activity. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, spectroscopic characteristics, and nonlinear optical properties, are crucial for their potential applications. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C and exhibited interesting nonlinear optical properties . The spectroscopic properties, including FT-IR and NMR, are often used to confirm the structures of synthesized compounds .

科学研究应用

炎症治疗学

吡唑生物分子也已被用于治疗炎症 . 它们具有广泛的治疗特性,包括抗炎特性 . 吡唑类化合物在炎症治疗中的潜在作用通常以炎症抑制率来描述 .

抗菌活性

吡唑衍生物已表现出抗菌活性 . 例如,对一系列新型吡唑-硫代巴比妥酸类似物进行了研究,其中化合物44对白色念珠菌、金黄色葡萄球菌、枯草芽孢杆菌和粪肠球菌最有效。 faecalis .

药物设计与发现

吡唑是一种重要的药效团,在药物设计与发现中是一个具有重要意义的优先骨架 . 它是一种五元杂环基团,具有广泛的治疗特性 .

吡唑的合成和性质

含吡唑化合物由于其已证明的适用性和作为合成中间体在制备生物学、物理化学、材料科学和工业领域的相关化学物质方面的通用性,代表了最重要的N-杂环家族之一 .

生物活性

吡唑衍生物是一类特殊的N-杂环化合物,其具有一个带有两个相邻氮原子的五元杂环结构 . 这些变化使吡唑具有多种有价值的合成、生物学和光物理性质 .

未来方向

Pyrazoles, including “5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further and developing new synthetic techniques for pyrazole derivatives .

属性

IUPAC Name |

3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSWJYJXKAHOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397734 |

Source

|

| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1037816-85-5 |

Source

|

| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)